molecular formula C7H7ClN2O3 B14712994 Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- CAS No. 22390-55-2

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)-

Cat. No.: B14712994
CAS No.: 22390-55-2
M. Wt: 202.59 g/mol
InChI Key: LTZWBKYJDFECTK-UHFFFAOYSA-N
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Description

The compound "Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)-" (CAS: Not explicitly provided) is an acetic acid derivative with an ether linkage to a substituted pyridazinyl group. Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. In this compound, the pyridazinyl group is substituted with a chlorine atom at position 3 and a methyl group at position 6 (Figure 1).

Properties

CAS No.

22390-55-2

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

2-(3-chloro-6-methylpyridazin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H7ClN2O3/c1-4-2-5(7(8)10-9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)

InChI Key

LTZWBKYJDFECTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- typically involves the reaction of 3-chloro-6-methyl-4-pyridazinol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluroxypyr: A Herbicidal Analog

Structure: Fluroxypyr (C₇H₅Cl₂FN₂O₃) is an herbicidal compound with the chemical name ((4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetic acid (Figure 2) .

  • Key Differences: Heterocycle: Fluroxypyr contains a pyridine ring (one nitrogen), whereas the target compound has a pyridazine ring (two adjacent nitrogens). Substituents: Fluroxypyr has amino (-NH₂), fluoro (-F), and two chloro (-Cl) groups at positions 4, 6, 3, and 5, respectively. The target compound lacks fluorine and amino groups but has a methyl (-CH₃) group at position 6 and a single chlorine at position 3.
  • Applications : Fluroxypyr is widely used to control broadleaf weeds and woody shrubs. Its mechanism involves mimicking auxin, disrupting plant growth .
  • Toxicity : Fluroxypyr exhibits low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) but is highly selective toward plants .
Table 1: Structural and Functional Comparison
Feature Target Compound Fluroxypyr
Core Heterocycle Pyridazine (two N) Pyridine (one N)
Substituents 3-Cl, 6-CH₃ 3-Cl, 5-Cl, 6-F, 4-NH₂
Functional Groups Acetic acid, ether Acetic acid, ether, amino, fluoro
Primary Use Not well-documented (hypothetical herbicide/pharmaceutical) Herbicide

Chromenyl Oxyacetic Acid Derivatives

Example : [(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid ().

  • Structure : Features a coumarin (chromen-2-one) core with benzyl, chloro, and methyl substituents, linked to acetic acid via an ether bond.
  • Applications : Coumarin derivatives are often explored for anticoagulant, antimicrobial, or anticancer properties. The acetic acid moiety may enhance solubility or bioavailability .

Pyridazinyl and Pyridinyl Analogs in Agrochemicals

Pyridazinyl and pyridinyl oxyacetic acids are common in herbicides. For example:

  • Aminopyralid: A pyridine-based herbicide with a similar acetic acid side chain.
  • Triclopyr: Another pyridine derivative used for brush control.
  • Key Trend : Substitutions on the heterocycle (e.g., halogens, methyl groups) modulate solubility, binding affinity, and environmental persistence.

Biological Activity

Acetic acid, specifically the compound "((3-chloro-6-methyl-4-pyridazinyl)oxy)-", is a derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its pyridazine structure and acetic acid moiety, making it a candidate for various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)- can be represented as follows:

C9H8ClN3O3\text{C}_9\text{H}_8\text{ClN}_3\text{O}_3

This structure influences its interaction with biological targets and contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity
    • The compound shows significant antibacterial properties against various strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the table below:
    CompoundBacterial StrainMIC (µM)
    2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acidMRSA3.74
    2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acidP. aeruginosa8.92
    2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acidA. baumannii7.50
    These findings suggest that modifications in the substituents on the pyridazine ring can enhance antibacterial efficacy, particularly against MRSA .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, which are crucial in mediating inflammation .
  • Cytotoxicity and Anticancer Activity
    • Recent studies have shown that acetic acid derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold have been tested against MCF-7 (breast cancer), U-87 MG (glioblastoma), and A549 (lung cancer) cell lines. These studies revealed that certain derivatives showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antibacterial Efficacy
    • A study evaluated the antibacterial efficacy of several pyridazine derivatives, including acetic acid, ((3-chloro-6-methyl-4-pyridazinyl)oxy)-. The results indicated that structural modifications significantly influenced antibacterial activity against MRSA and other pathogenic bacteria .
  • Investigation of Anti-inflammatory Mechanisms
    • Another research focused on the anti-inflammatory mechanisms of this compound, demonstrating its ability to reduce levels of TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity Assays
    • Cytotoxicity assays conducted on various cancer cell lines showed that certain derivatives of this compound could inhibit cell proliferation effectively. For instance, a derivative was found to have an IC50 value of 59.24 nM against EGFR, indicating potent anticancer activity .

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